molecular formula C14H13N3OS B2674811 2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline CAS No. 2034455-34-8

2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline

Cat. No.: B2674811
CAS No.: 2034455-34-8
M. Wt: 271.34
InChI Key: SBBBPAZJVFJVKC-UHFFFAOYSA-N
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Description

2-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}quinoxaline is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the bicyclic core. The core can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The quinoxaline moiety is then introduced through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

Uniqueness

2-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

quinoxalin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(17-7-10-5-9(17)8-19-10)13-6-15-11-3-1-2-4-12(11)16-13/h1-4,6,9-10H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBBPAZJVFJVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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